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molecular formula C10H12F2O2 B8581805 3-(BENZYLOXY)-2,2-DIFLUOROPROPAN-1-OL

3-(BENZYLOXY)-2,2-DIFLUOROPROPAN-1-OL

Cat. No. B8581805
M. Wt: 202.20 g/mol
InChI Key: DAMKJQOESYWTNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133224B2

Procedure details

A suspension of 2,2-difluoropropane-1,3-diol (Compound 59I, 6.0 g, 53.5 mmol), 4-fluorophenylboronic acid (1.5 g, 10.7 mmol) and K2CO3 (11.0 g, 80.3 mmol) in DMF (50 mL) was treated with benzyl bromide (8.9 mL, 74.9 mmol). The reaction mixture was stirred at RT for 72 h, diluted with ethyl acetate (200 mL) and washed with water (5×100 mL). The organic layer was dried over Na2SO4, filtered and concentrated to give yellow oil which was purified by column chromatography (SiO2, 20% ethyl acetate/hexanes) to give 5 g (50%) of the desired product as an oil. 1H NMR (500 MHz, CDCl3) δ 7.38-7.34 (m, 5H), 4.70 (s, 2H), 3.89-3.88 (m, 2H), 3.77 (t, J=12.6 Hz, 2H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:7])([CH2:5][OH:6])[CH2:3][OH:4].FC1C=CC(B(O)O)=CC=1.C([O-])([O-])=O.[K+].[K+].[CH2:24](Br)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>CN(C=O)C.C(OCC)(=O)C>[CH2:24]([O:4][CH2:3][C:2]([F:7])([F:1])[CH2:5][OH:6])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
FC(CO)(CO)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CO)(CO)F
Name
Quantity
1.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O
Name
Quantity
11 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
8.9 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (5×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (SiO2, 20% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 46.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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